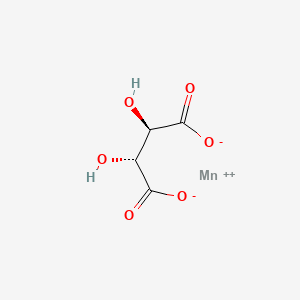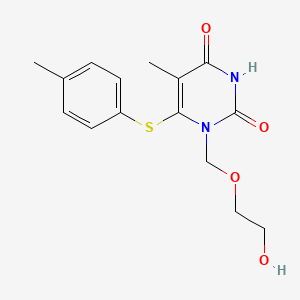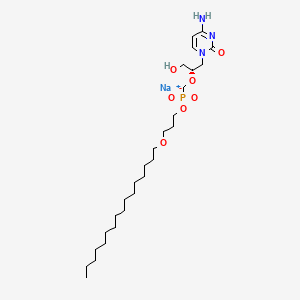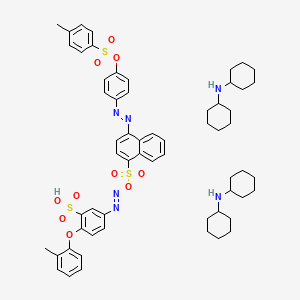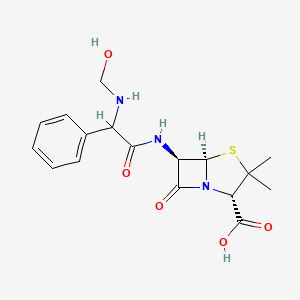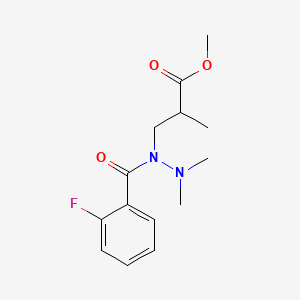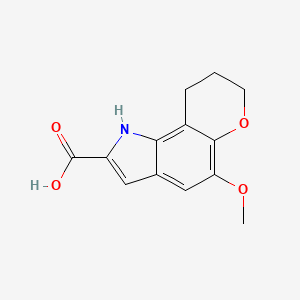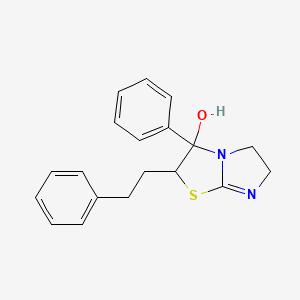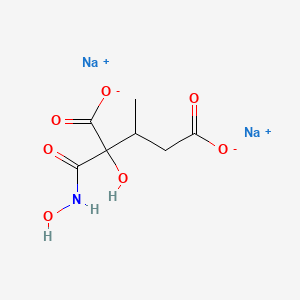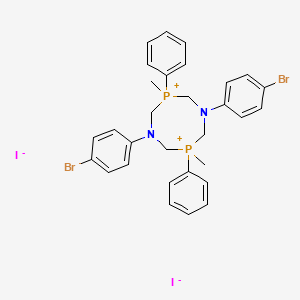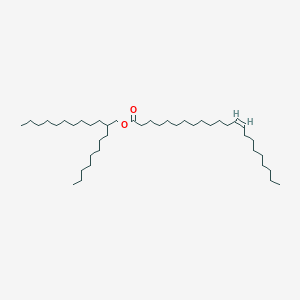
2-Octyldodecyl erucate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Octyldodecyl erucate is a synthetic ester formed from the reaction between 2-octyldodecanol and erucic acid (13-docosenoic acid). This compound is primarily used in cosmetic formulations due to its excellent emollient properties, which help to soften and smooth the skin .
准备方法
Synthetic Routes and Reaction Conditions: 2-Octyldodecyl erucate is synthesized through an esterification reaction between 2-octyldodecanol and erucic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation techniques to isolate the desired ester. The final product is then purified through distillation or other purification methods to ensure high purity and quality.
化学反应分析
Types of Reactions: 2-Octyldodecyl erucate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield 2-octyldodecanol and erucic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis may involve sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: 2-Octyldodecanol and erucic acid.
Hydrolysis: 2-Octyldodecanol and erucic acid.
科学研究应用
2-Octyldodecyl erucate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its biocompatibility and potential use in drug delivery systems.
Medicine: Explored for its skin-conditioning properties in dermatological formulations.
Industry: Widely used in cosmetics and personal care products as an emollient to improve skin texture and hydration
作用机制
The primary mechanism by which 2-octyldodecyl erucate exerts its effects is through its emollient properties. It forms a protective layer on the skin, reducing water loss and enhancing skin hydration. This action helps to smooth and soften the skin, making it a valuable ingredient in skincare products. The molecular targets include the stratum corneum, where it interacts with lipids to improve skin barrier function.
相似化合物的比较
2-Octyldodecyl erucate can be compared with other similar esters, such as:
Isopropyl myristate: Another common emollient used in cosmetics, known for its lightweight texture and quick absorption.
Cetyl palmitate: Used for its moisturizing properties and ability to enhance the texture of formulations.
Octyl stearate: Provides similar emollient benefits but with different sensory characteristics.
Uniqueness: this compound stands out due to its specific combination of 2-octyldodecanol and erucic acid, which provides a unique balance of emollient properties and skin compatibility. Its long-chain structure contributes to its effectiveness in forming a protective barrier on the skin, making it particularly suitable for use in high-performance skincare products .
属性
CAS 编号 |
88103-59-7 |
|---|---|
分子式 |
C42H82O2 |
分子量 |
619.1 g/mol |
IUPAC 名称 |
2-octyldodecyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C42H82O2/c1-4-7-10-13-16-18-19-20-21-22-23-24-25-26-27-28-30-33-36-39-42(43)44-40-41(37-34-31-15-12-9-6-3)38-35-32-29-17-14-11-8-5-2/h20-21,41H,4-19,22-40H2,1-3H3/b21-20- |
InChI 键 |
WRUPARRPRIVURX-MRCUWXFGSA-N |
手性 SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


